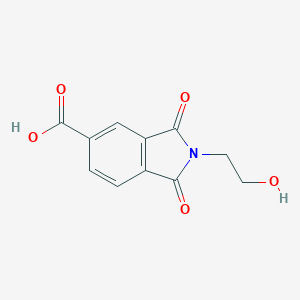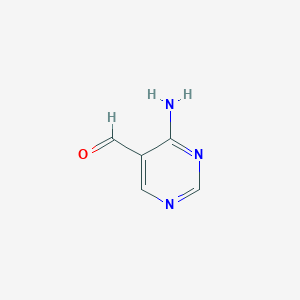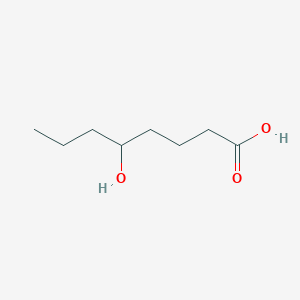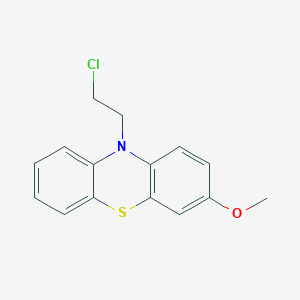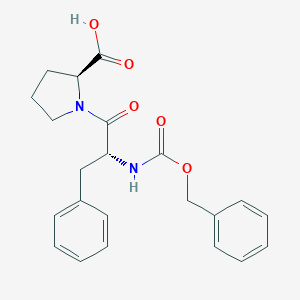
Z-D-Phe-Pro-OH
描述
Z-D-Phe-Pro-OH is a compound used for pharmaceutical testing .
Synthesis Analysis
This compound is synthesized using various methods. For instance, the alpha-glyceryl esters of Z-Gly, Z-Phe, and Z-Tyr were synthesized and their use for protease catalyzed peptide synthesis was studied . Another study reported the influence of short cyclic peptides containing the Pro-Pro-Phe-Phe sequence on patient-derived melanoma cells .
Molecular Structure Analysis
The molecular formula of this compound is C17H17NO4 . The spatial structure of peptides containing synthetic amino acids like this compound has been explored in recent studies .
Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it has been found to affect lipid metabolism both in vivo and in vitro .
Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 511.5±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C . It has a molar refractivity of 81.1±0.3 cm3, a polar surface area of 76 Å2, and a molar volume of 239.8±3.0 cm3 .
科学研究应用
纳米医学与药物递送
Phe-Phe 基序是“Z-D-Phe-Pro-OH”结构的一部分,已知它具有驱动短肽自组装成纳米结构和水凝胶的能力 。这些纳米结构因其在纳米医学中的潜力而受到探索,尤其是在药物递送系统中。自组装的肽可以封装药物,保护它们免受降解,并使药物能够靶向递送到特定组织或细胞。
生物材料开发
含有 Phe-Phe 基序的肽也因其在创建生物材料中的应用而被研究 。这些肽的自组装性质允许形成支架,这些支架可以支持细胞生长和组织再生。这在再生医学中尤其有用,因为需要模仿天然细胞外基质的材料。
抗癌治疗
研究表明,含有 Pro-Pro-Phe-Phe 序列的环肽对黑色素瘤细胞表现出细胞毒性作用 。这些肽,包括“this compound”的变体,可以诱导癌细胞死亡,使其成为开发新的抗癌药物的有希望的先导化合物。
肽的自组装
具有 Phe-Phe 基序的肽的自组装特性不仅对药物递送和生物材料有用,而且对于理解分子自组装的基本原理也很有用 。研究这些肽可以深入了解驱动自组装的力和条件,这对设计新的材料和纳米器件至关重要。
传感器与生物电子学
基于自组装的 Phe-Phe 基序的纳米结构的独特形态结构在传感器和生物电子学领域具有潜在的应用 。这些材料可以设计成具有特定的电气或光学性质,使其适合用于生物传感器、诊断设备和其他电子应用。
创新的治疗模式
最后,基于 Phe-Phe 基序的分子,包括“this compound”,正在被探索它们在创建新的治疗模式中的作用 。这包括开发利用纳米材料的独特物理化学性质以改善疾病识别和治疗的新型治疗策略。
安全和危害
Z-D-Phe-Pro-OH should be handled with care. In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .
未来方向
作用机制
Target of Action
Z-D-Phe-Pro-OH, also known as N-Cbz-D-phenylalanine, is primarily used for affinity chromatography of proteinases . It has been found to interact with proteinases such as the extracellular fibrinogenolytic enzyme of Aspergillus fumigatus . These enzymes play a crucial role in various biological processes, including digestion, immune response, and cell signaling.
Mode of Action
It is known that the compound interacts with its target enzymes in a way that allows it to bind to the active sites of these enzymes . This interaction can lead to changes in the enzyme’s activity, potentially inhibiting its function.
Biochemical Pathways
For instance, they can affect lipid metabolism . In one study, a dipeptide containing the Pro-Pro-Phe-Phe sequence was found to influence patient-derived melanoma cells .
Pharmacokinetics
It is known that the compound’s structure, which includes both l- and d-amino acids, can influence its pharmacokinetic profile . For instance, cyclic peptides, which include this compound, often show better pharmacokinetic and toxic profiles than their linear counterparts .
Result of Action
It is known that the compound can have cytotoxic and cytostatic effects on melanoma cells . For instance, a cyclic peptide containing the Pro-Pro-Phe-Phe sequence was found to reduce the viability of melanoma cells to 50% of control at about 10 µM .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the production of cyclic dipeptides, such as this compound, can be influenced by factors such as temperature, pH, and the presence of various carbon sources . Moreover, the compound’s action can be influenced by the specific environment within the body, including the presence of other molecules and the pH of the surrounding fluids.
属性
IUPAC Name |
(2S)-1-[(2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c25-20(24-13-7-12-19(24)21(26)27)18(14-16-8-3-1-4-9-16)23-22(28)29-15-17-10-5-2-6-11-17/h1-6,8-11,18-19H,7,12-15H2,(H,23,28)(H,26,27)/t18-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQMUASKUOLVIO-MOPGFXCFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601216721 | |
| Record name | N-[(Phenylmethoxy)carbonyl]-D-phenylalanyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601216721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17460-56-9 | |
| Record name | N-[(Phenylmethoxy)carbonyl]-D-phenylalanyl-L-proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17460-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(Phenylmethoxy)carbonyl]-D-phenylalanyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601216721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Proline, N-[(phenylmethoxy)carbonyl]-D-phenylalanyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



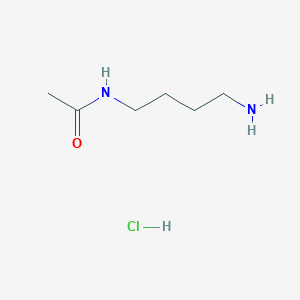
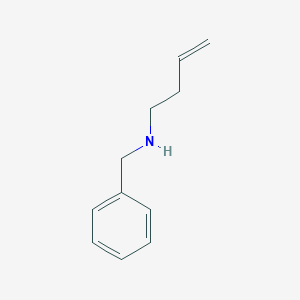

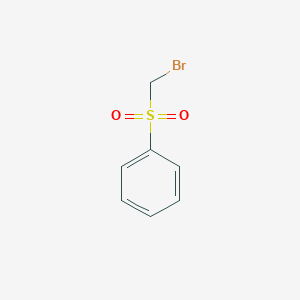
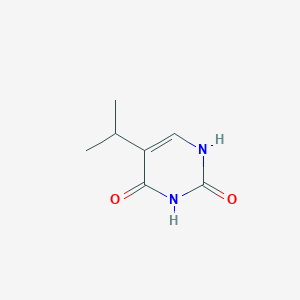
![2,7-Dimethyl-[1,3]thiazolo[4,5-g][1,3]benzothiazole](/img/structure/B100486.png)
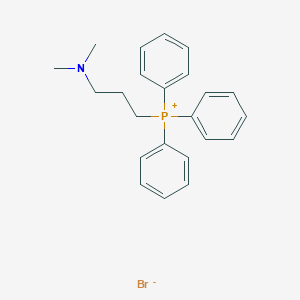
![1-[(3aR,4R,6R,6aR)-2-[4-[2-chloroethyl(methyl)amino]phenyl]-6-(hydroxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione](/img/structure/B100489.png)
